molecular formula C23H25N5O3S B3011105 3-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide CAS No. 1049495-65-9

3-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide

Cat. No. B3011105
CAS RN: 1049495-65-9
M. Wt: 451.55
InChI Key: IYUSEYCVIIMNPU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a pyrazine group, a piperazine group, and multiple phenyl groups . Pyrazine is a heterocyclic aromatic organic compound, while piperazine is a cyclic organic compound that is essentially a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized for various purposes, including as potential anti-tubercular agents . These methods often involve complex organic reactions and careful control of conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These groups can participate in various intermolecular interactions, such as hydrogen bonding, which can significantly influence the compound’s properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its functional groups. For example, the pyrazine and piperazine groups could potentially participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the nature of its functional groups. These could include its solubility, stability, and reactivity .

Mechanism of Action

Target of Action

The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis . The compound has been designed and synthesized as part of a series of novel derivatives with anti-tubercular activity .

Mode of Action

It is known to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound interacts with the bacteria, leading to inhibitory effects. The specific interaction between the compound and its target is still under investigation.

Biochemical Pathways

The compound is part of a series of novel derivatives designed to have anti-tubercular activity These derivatives are believed to affect the biochemical pathways of Mycobacterium tuberculosis H37Ra, leading to their inhibitory effects

Result of Action

The compound has shown significant inhibitory activity against Mycobacterium tuberculosis H37Ra This suggests that the compound’s action results in the inhibition of the bacteria’s growth or activity

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it is used, and how it is handled. Proper safety precautions should be taken when working with this or any chemical compound .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as in drug development. This could involve more detailed studies of its properties, its mechanism of action, and its safety and efficacy .

properties

IUPAC Name

3-phenyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c29-23(11-6-19-4-2-1-3-5-19)26-20-7-9-21(10-8-20)32(30,31)28-16-14-27(15-17-28)22-18-24-12-13-25-22/h1-5,7-10,12-13,18H,6,11,14-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUSEYCVIIMNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide

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